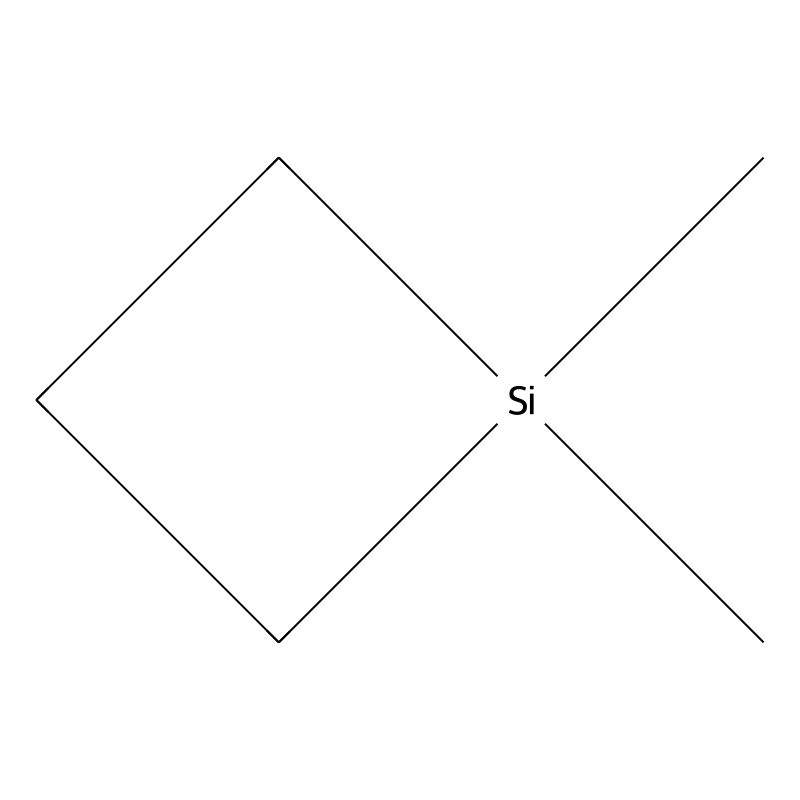1,1-Dimethylsiletane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Chemistry
Field: Synthetic Chemistry
Application Summary: Silacyclobutanes (SCBs), including 1,1-dimethyl-1-silacyclobutane, are a key member of the organosilicon family and have received considerable attention in synthetic chemistry.
Methods of Application: The specific methods of application involve activating the silicon–carbon bond in the silacyclobutane, followed by ring-opening and ring expansion processes
Results or Outcomes: The result of these processes is the production of some important organosilicon compounds.
Reaction with Acetylenes
Field: Organic Chemistry
Application Summary: The reaction of 1,1-dimethyl-1-silacyclobutane with dimethyl acetylenedicarboxylate in the presence of a Palladium (Pd) catalyst provides dimethyl 1,1-dimethyl-1-sila-2-cyclohexene-2,3-dicarboxylate.
Methods of Application: The specific method of application involves reacting 1,1-dimethyl-1-silacyclobutane with dimethyl acetylenedicarboxylate in the presence of a Pd catalyst
Results or Outcomes: The result of this reaction is the production of dimethyl 1,1-dimethyl-1-sila-2-cyclohexene-2,3-dicarboxylate.
1,1-Dimethylsiletane is a silane compound with the chemical formula . It consists of a silicon atom bonded to two methyl groups and is classified as a member of the organosilicon compounds. This compound is notable for its unique structural properties, which influence its reactivity and applications in various chemical processes.
- Formation of Other Silanes: 1,1-Dimethylsiletane can react with radicals to form other silanes such as tetramethylsilane and trimethylsilane. The reaction typically involves the insertion of dimethylsilylene into silicon-hydrogen bonds or free-radical recombination processes .
- Gas-Phase Chemistry: In gas-phase reactions, particularly in hot-wire chemical vapor deposition processes, it exhibits complex behavior involving free radicals and silylene intermediates. These reactions are influenced by temperature and the presence of other reactants .
Several methods have been developed for synthesizing 1,1-dimethylsiletane:
- Chemical Vapor Deposition: This method involves the thermal decomposition of precursor gases such as dimethylsilane at elevated temperatures to produce 1,1-dimethylsiletane along with other silanes .
- Radical Reactions: The synthesis can also occur through radical-mediated reactions where dimethylsilylene interacts with methyl radicals or hydrogen molecules .
- Direct Synthesis from Silanes: Another approach includes the direct reaction of chloromethylpentamethyldisilane with alkali metal vapors to yield 1,1-dimethyl-1-silaethylene, which can be further processed to obtain 1,1-dimethylsiletane .
1,1-Dimethylsiletane has various applications primarily due to its properties as a silane compound:
- Precursor in Material Science: It serves as a precursor in chemical vapor deposition processes for producing silicon-based materials and coatings.
- Silicone Production: This compound is used in the synthesis of silicones, which have widespread applications in sealants, adhesives, and lubricants.
- Research
Interaction studies involving 1,1-dimethylsiletane often focus on its reactivity with various radicals and other silanes. Understanding these interactions is crucial for optimizing its use in chemical processes. Research indicates that the compound can participate in complex gas-phase reactions that lead to the formation of various silicon-containing products under different conditions .
Several compounds share structural similarities with 1,1-dimethylsiletane. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dimethylsilane | Simpler structure; widely used as a precursor. | |
| Trimethylsilane | Contains three methyl groups; more stable than dimethylsilane. | |
| Tetramethylsilane | Fully substituted silicon; high volatility and low reactivity. | |
| 1,3-Dimethyl-1-silacyclobutane | Cyclic structure; distinct reactivity patterns compared to linear silanes. |
While these compounds share certain characteristics with 1,1-dimethylsiletane, its unique combination of structure and reactivity distinguishes it within the realm of organosilicon chemistry. The specific arrangement of methyl groups around the silicon atom influences its behavior in both synthetic applications and potential biological interactions.
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








